molecular formula C21H26N2O6 B5048969 ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate CAS No. 5284-03-7

ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B5048969
CAS No.: 5284-03-7
M. Wt: 402.4 g/mol
InChI Key: UIBRXFBWYXTCEV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Amino, cyano, and propyl groups can be introduced through substitution reactions.

    Esterification: The carboxylate group is often introduced via esterification reactions using ethyl alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amino groups.

    Substitution: Halogenation or alkylation reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use as a drug candidate due to its biological activity.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-2-propyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.

    Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar structure but has a methyl group instead of a propyl group.

Uniqueness

Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-6-8-14-17(21(24)28-7-2)16(13(11-22)20(23)29-14)12-9-10-15(25-3)19(27-5)18(12)26-4/h9-10,16H,6-8,23H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBRXFBWYXTCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385596
Record name ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5284-03-7
Record name ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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